A Comprehensive Spectroscopic and Analytical Guide to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene
A Comprehensive Spectroscopic and Analytical Guide to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene
Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a molecule of interest in materials science and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted data, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes a theoretical foundation for the predicted spectral features, detailed protocols for data acquisition and analysis, and expert insights into the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related molecules.
Introduction: The Significance of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene belongs to the class of tolane-based compounds, which are characterized by a diarylethyne core. This structural motif is a cornerstone in the development of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires due to its rigid, linear geometry and extended π-conjugation. The introduction of fluorine atoms and an ethyl group modifies the electronic properties, solubility, and intermolecular interactions, making this specific derivative a compelling candidate for advanced materials and as a building block in the synthesis of complex organic molecules.
Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will delve into the expected spectroscopic signatures of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, providing a virtual roadmap for its analytical characterization.
Synthesis Pathway: A Sonogashira Coupling Approach
The most probable synthetic route to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Figure 1: Proposed synthesis of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene via Sonogashira coupling.
Understanding this synthetic route is crucial for anticipating potential impurities, such as homocoupled alkynes or starting materials, which could be detected in the spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
Predicted Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | Aliphatic protons coupled to the adjacent methylene group. |
| Ethyl -CH₂ | ~2.68 | Quartet (q) | 2H | Methylene protons coupled to the adjacent methyl group. |
| Aromatic (ethylphenyl ring) | ~7.20-7.45 | Multiplet (m) | 4H | Protons on the ethyl-substituted benzene ring. |
| Aromatic (difluorophenyl ring) | ~7.10-7.35 | Multiplet (m) | 3H | Protons on the difluorobenzene ring, with complex splitting due to H-H and H-F couplings. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.[1]
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Instrument Setup:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]
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Data Acquisition:
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Pulse Sequence: A standard single-pulse experiment.
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Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.
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Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.
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Relaxation Delay: A relaxation delay of 1-2 seconds.
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Data Processing:
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
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Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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Integration and Peak Picking: Integrate all signals and pick the peaks.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl -CH₃ | ~15 | Typical for an aliphatic methyl group. |
| Ethyl -CH₂ | ~29 | Typical for an aliphatic methylene group attached to an aromatic ring. |
| Alkyne C≡C | ~88, ~92 | Characteristic region for acetylenic carbons. |
| Aromatic C-H | ~115-133 | Aromatic carbons bonded to hydrogen, with splitting due to C-F coupling. |
| Aromatic C-F | ~150-160 (d, J ≈ 250 Hz) | Carbons directly attached to fluorine, showing a large one-bond C-F coupling. |
| Aromatic C-ipso | ~120-145 | Quaternary carbons of the aromatic rings. |
Experimental Protocol: ¹³C NMR and DEPT
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR compared to ¹H NMR.[1]
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Instrument Setup:
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Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
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Locking and Shimming: As per the ¹H NMR protocol.
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Data Acquisition:
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Broadband Decoupled ¹³C:
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Pulse Sequence: Standard single-pulse with proton decoupling.
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Number of Scans: 256-1024 scans are typically needed.
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Spectral Width: 0-200 ppm.
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DEPT (Distortionless Enhancement by Polarization Transfer):
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Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
Predicted Chemical Shifts and Multiplicities:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| F-1, F-2 | ~ -130 to -150 | Multiplets | The two fluorine atoms are in different chemical environments and will show coupling to each other and to the aromatic protons.[5][6][7][8] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
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Sample Preparation: The same sample used for ¹H NMR can be used.
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Instrument Setup:
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Spectrometer: A multinuclear probe is required. The operating frequency will be specific to the spectrometer's field strength (e.g., ~376 MHz on a 400 MHz instrument).
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Locking and Shimming: As per the ¹H NMR protocol.
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Data Acquisition:
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Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
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Number of Scans: 64-128 scans.
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Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) is recommended initially.
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Data Processing: Referencing is typically done using an external standard like CFCl₃ (0 ppm).
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. commons.ggc.edu [commons.ggc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
